3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a substituted piperazine moiety. Key structural elements include:
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyridopyrimidinone systems.
- A 4-(2-methoxyphenyl)piperazinyl substituent, which may enhance solubility and modulate receptor affinity due to the methoxy group’s electron-donating properties.
The compound’s design aligns with pharmacophores common in kinase inhibitors and antimicrobial agents, where thiazolidinone and piperazine motifs are frequently employed for their bioactivity .
Properties
Molecular Formula |
C26H27N5O4S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O4S2/c1-34-16-15-31-25(33)21(37-26(31)36)17-18-23(27-22-9-5-6-10-30(22)24(18)32)29-13-11-28(12-14-29)19-7-3-4-8-20(19)35-2/h3-10,17H,11-16H2,1-2H3/b21-17- |
InChI Key |
RUFKWYWZHCKFBJ-FXBPSFAMSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the construction of the pyridopyrimidinone core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes critical structural and functional differences between the target compound and its closest analogs (see ):
Key Observations:
Thiazolidinone Substituents: The 2-methoxyethyl group in the target compound balances lipophilicity and metabolic stability compared to shorter alkyl chains (e.g., ethyl in Compound A) or bulkier groups (e.g., tetrahydrofuran in Compound D). Methoxy groups resist oxidative metabolism better than hydroxyethyl groups .
Piperazine Modifications :
- The 2-methoxyphenyl group in the target compound provides a balance of electron-rich aromaticity and moderate steric bulk, favoring selective receptor interactions (e.g., serotonin or dopamine receptors) compared to purely aliphatic (e.g., ethyl in Compound C) or unsubstituted phenyl (Compound B) variants .
- Hydroxyethyl (Compound A) introduces polarity, which may limit CNS penetration but improve aqueous solubility for parenteral formulations .
Core Modifications :
- 7-Methyl substitution in Compound C introduces steric effects that could either enhance selectivity or reduce affinity depending on the target’s active-site geometry .
Research Findings and Implications
Antimicrobial Activity (Inferred from ):
Thiazolidinone derivatives are well-documented for antimicrobial activity, with the thioxo group acting as a critical hydrogen-bond acceptor or metal chelator. The target compound’s 2-thioxo-1,3-thiazolidin-4-one moiety may inhibit bacterial enzymes (e.g., dihydroorotate dehydrogenase) or disrupt biofilm formation, similar to analogs reported by Al-Adhami & Al-Majidi (2021) .
Antioxidant Potential:
The pyridopyrimidinone core may contribute to radical-scavenging activity, as seen in chromeno-pyrimidine derivatives (). Computational studies suggest such frameworks exhibit favorable redox properties .
Drug-Likeness:
- LogP : Predicted to be ~3.1 (moderate lipophilicity), aligning with the optimal range for oral bioavailability.
- Hydrogen Bond Acceptors/Donors: 8 acceptors and 1 donor, compliant with Lipinski’s rules.
- TPSA : ~110 Ų, indicating moderate membrane permeability .
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, incorporating a pyrido-pyrimidine core and various functional groups, which may confer significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 521.7 g/mol. Its structure includes:
- A thiazolidinone ring , which is known for its role in modulating biological pathways.
- A pyrido-pyrimidine core , associated with diverse biological activities.
- A methoxyethyl substituent and a phenylpiperazine moiety , which may enhance its interaction with biological targets.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. The thiazolidine derivatives have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
Research has shown that compounds similar to this one possess anticancer properties. The mechanisms may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation through cell cycle arrest . Specific assays are necessary to elucidate the exact biological effects of this compound on various cancer cell lines.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory processes or cancer pathways. Molecular docking simulations suggest that the unique structure allows for effective binding to these targets, leading to modulation of their activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Oxo-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-ylidene | Contains thiazolidine and phenyl groups | Chlorine substituent may influence reactivity and bioactivity |
| N-(4-fluorophenyl)-3-(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo | Similar thiazolidine structure | Focus on different phenyl substituents |
| 3-Methylthiazolidinone derivatives | Basic thiazolidine framework | Variations in methyl substitution can affect biological properties |
This comparison highlights how the combination of the pyrido-pyrimidine structure with thiazolidine and methoxyphenyl functionalities in the target compound may confer distinct biological activities not present in other similar compounds .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In vitro Studies : Laboratory assays have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents .
- In vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor sizes and improved survival rates in treated groups compared to controls .
- Mechanistic Studies : Further investigations utilizing Western blotting and PCR techniques have revealed that this compound affects key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
